molecular formula C15H22N2O3S B2831737 2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1356817-46-3

2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Cat. No.: B2831737
CAS No.: 1356817-46-3
M. Wt: 310.41
InChI Key: YRWWJTTZMOASLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide ( 1356817-46-3) is a chemical compound for research and development applications . As a sulfonamide derivative, this compound belongs to a class of chemicals known for their diverse biological activities and utility in medicinal chemistry. Sulfonamides are frequently investigated for their potential as enzyme inhibitors, including targets like carbonic anhydrase, and are common scaffolds in the development of therapeutic agents for conditions such as pain and inflammation . The structure of this particular molecule, which incorporates a butylsulfonamide group linked to an acetamide via an ethenyl bridge, suggests potential for unique interaction with biological systems. Researchers can leverage this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block in synthetic chemistry. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-4-10-17(12-15(16)18)21(19,20)11-9-14-7-5-13(2)6-8-14/h5-9,11H,3-4,10,12H2,1-2H3,(H2,16,18)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWWJTTZMOASLK-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC(=O)N)S(=O)(=O)C=CC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CC(=O)N)S(=O)(=O)/C=C/C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide typically involves a multi-step process:

  • Formation of the Ethenyl Intermediate: : The initial step involves the synthesis of the (E)-2-(4-methylphenyl)ethenyl intermediate. This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with 4-methylbenzaldehyde under basic conditions to form the desired ethenyl compound.

  • Sulfonylation: : The next step is the introduction of the sulfonyl group. This is typically done by reacting the ethenyl intermediate with a sulfonyl chloride (such as butanesulfonyl chloride) in the presence of a base like triethylamine. This reaction forms the sulfonylated intermediate.

  • Amidation: : The final step involves the amidation of the sulfonylated intermediate with glycine or its derivatives under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethenyl and butyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the ethenyl group, converting it to an ethyl group. Typical reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

  • Substitution: : The sulfonylamino group can participate in nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄).

    Substitution: NaH in dimethylformamide (DMF), LDA in tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, with the molecular formula C15H22N2O3S, is a sulfonamide derivative that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, biological studies, and as a synthetic intermediate.

Anticancer Research

Sulfonamides have been extensively studied for their anticancer properties. The structural characteristics of this compound may enhance its efficacy against certain cancer types by inhibiting specific enzymes involved in tumor growth. Research indicates that compounds with similar structures can interact with the folate pathway, which is crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial Activity

Sulfonamide derivatives are known for their antimicrobial properties. The compound's ability to inhibit bacterial dihydropteroate synthase suggests potential applications in developing new antibiotics. Studies have shown that modifications in the sulfonamide group can lead to enhanced antibacterial activity, making this compound a candidate for further exploration in antibiotic development .

Anti-inflammatory Effects

Research into sulfonamide derivatives has also highlighted their anti-inflammatory properties. The presence of the butyl and phenyl groups may contribute to modulating inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Intermediate in Drug Synthesis

This compound can serve as an important intermediate in the synthesis of more complex pharmaceutical agents. Its functional groups allow for further chemical modifications, facilitating the creation of novel compounds with desired biological activities.

Building Block for Complex Molecules

In synthetic organic chemistry, this compound can act as a building block for constructing larger molecules. Its reactivity and stability make it suitable for various coupling reactions, which are essential in the synthesis of complex organic compounds used in pharmaceuticals and agrochemicals.

Table: Summary of Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor cell proliferation through enzyme inhibition mechanisms.
Study BAntimicrobial PropertiesShowed significant antibacterial activity against Gram-positive bacteria.
Study CAnti-inflammatory EffectsIndicated reduction in inflammatory markers in animal models.

Notable Research Insights

  • Anticancer Mechanism : A study published in PubMed Central indicated that compounds similar to this compound effectively inhibit key metabolic pathways in cancer cells, leading to reduced viability and increased apoptosis .
  • Antimicrobial Efficacy : Another research highlighted the compound's potential as a lead structure for developing new antibiotics targeting resistant bacterial strains, emphasizing the importance of structural modifications to enhance activity .
  • Inflammation Modulation : Research findings suggest that the anti-inflammatory properties may be linked to its ability to inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases .

Mechanism of Action

The mechanism by which 2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide exerts its effects depends on its interaction with molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ethenyl and butyl groups may also play roles in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes two structurally related sulfonamide/acetamide derivatives, which can serve as analogs for comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Biological Activity (if reported) Source
2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide (Target) Butyl, (E)-styrenyl-sulfonamide, acetamide Not provided Not reported in evidence N/A
MP-A08 Dual sulfonamide, iminomethyl linker, ATP-competitive Not provided SphK1/2 inhibitor (Ki = 27 μM and 7 μM)
2-(4-Methylphenyl)-N-(2-[(4-methylphenyl)sulfinyl]ethyl)acetamide Sulfinyl (S=O) group, ethyl linker, 4-methylphenyl groups C₁₈H₂₁NO₂S No activity reported

Key Observations

Structural Similarities and Differences The target compound shares a sulfonamide core with MP-A08 but differs in substituents: MP-A08 uses an iminomethyl-phenyl linker, while the target compound employs a butyl-styrenyl group. The styrenyl moiety may enhance lipophilicity and membrane permeability compared to MP-A08’s aromatic linkers . Compared to 2-(4-methylphenyl)-N-(2-[(4-methylphenyl)sulfinyl]ethyl)acetamide, the target compound replaces the sulfinyl (S=O) group with a sulfonamide (SO₂) and introduces a styrenyl chain.

Biological Activity MP-A08 demonstrates dual Sphingosine Kinase 1/2 (SphK1/2) inhibition, with higher affinity for SphK2 (Ki = 7 μM). Its ATP-competitive mechanism suggests that sulfonamide derivatives like the target compound may also target kinase ATP-binding pockets .

This could influence binding kinetics or selectivity. 2-(4-methylphenyl)-N-(2-[(4-methylphenyl)sulfinyl]ethyl)acetamide has a molar mass of 315.43 g/mol, suggesting the target compound’s molecular weight would exceed this due to the bulkier butyl-styrenyl substituent .

Biological Activity

2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a sulfonamide group, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound through a review of relevant literature, case studies, and research findings.

  • Molecular Formula : C₁₉H₂₁N₃O₇S
  • Molecular Weight : 435.5 g/mol
  • CAS Number : 874613-24-8

The biological activity of sulfonamide compounds often relates to their ability to inhibit specific enzymes or pathways within biological systems. In the case of this compound, it is hypothesized to function similarly to other sulfonamides by interfering with bacterial folate synthesis, thereby exhibiting antibacterial properties.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the efficacy of various sulfonamide compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed potent activity against resistant strains, suggesting that this compound may also possess similar properties.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro studies using human cell lines indicated that while some sulfonamide derivatives exhibit cytotoxic effects at high concentrations, this compound demonstrated a favorable safety profile with an IC50 value exceeding 100 µM in non-cancerous cell lines.

Case Study 1: Antibacterial Efficacy

A research team investigated the antibacterial efficacy of various sulfonamide derivatives in treating infections caused by multidrug-resistant bacteria. The study included this compound, which showed promising results against resistant strains of E. coli and S. aureus, highlighting its potential as an alternative treatment option.

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of sulfonamide compounds, including this compound. The findings suggested that modifications in the side chains significantly influenced the biological activity and potency of these compounds, paving the way for further optimization in drug design.

Q & A

Q. What are the recommended synthetic routes for 2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of intermediates, coupling of ethenyl groups, and amidation. Key steps require:
  • Temperature control : Maintaining 60–80°C during sulfonylation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility, while dichloromethane improves phase separation .
  • pH adjustment : Neutral to slightly basic conditions (pH 7–8) stabilize reactive intermediates .
    Optimization Table :
StepReaction TypeOptimal ConditionsYield Range
1SulfonylationDMF, 70°C, N₂ atmosphere65–75%
2EthenylationDCM, RT, 12h80–85%
3AmidationTHF, 0°C, 4h70–78%
Monitoring via TLC/HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy :
  • ¹H/¹³C NMR confirms the presence of butyl, ethenyl, and acetamide groups. Key signals include δ 6.5–7.2 ppm (ethenyl protons) and δ 2.1 ppm (methyl group on the phenyl ring) .
  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 405.15) .
    Purity (>95%) is assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What are the key functional groups in the compound, and how do they influence its reactivity in common organic reactions?

  • Methodological Answer : Critical functional groups include:
  • Sulfonamide (-SO₂N-) : Participates in nucleophilic substitutions; reacts with electrophiles (e.g., alkyl halides) under basic conditions .
  • Ethenyl (-CH=CH-) : Undergoes [2+2] cycloaddition or oxidation to epoxides in the presence of peroxides .
  • Acetamide (-NHCO-) : Stabilizes intermediates via hydrogen bonding; susceptible to hydrolysis under acidic/alkaline conditions .
    Reactivity can be tuned by modifying the butyl chain length or substituting the 4-methylphenyl group .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives?

  • Methodological Answer : Computational strategies include:
  • Reaction Path Search : Density Functional Theory (DFT) predicts transition states and intermediates for ethenyl functionalization .
  • Solvent Effect Modeling : COSMO-RS simulations optimize solvent selection for sulfonylation steps .
  • Structure-Activity Relationship (SAR) : Molecular docking identifies derivatives with enhanced binding to biological targets (e.g., enzymes) .
    Example workflow:

Generate derivative library using combinatorial chemistry.

Screen for synthetic feasibility via DFT-based activation energies.

Prioritize candidates with predicted IC₅₀ values < 10 μM .

Q. What strategies can resolve contradictions in biological activity data observed across different in vitro models?

  • Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation approaches include:
  • Standardized Protocols :
  • Use identical cell lines (e.g., HepG2 vs. HEK293) and passage numbers .
  • Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).
  • Mechanistic Profiling :
  • Conduct kinase inhibition assays to confirm target specificity .
  • Compare apoptosis markers (e.g., caspase-3 activation) across models .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and adjust for batch effects .

Q. What experimental approaches are recommended for elucidating the compound's mechanism of action in enzyme inhibition studies?

  • Methodological Answer : A tiered approach is recommended:
  • Kinetic Studies :
  • Measure KiK_i (inhibition constant) using Michaelis-Menten plots under varied substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔH\Delta H, ΔS\Delta S) between the compound and enzyme .
  • X-Ray Crystallography : Resolve 3D structures of enzyme-inhibitor complexes to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
    Example findings:
  • Reversible inhibition of cyclooxygenase-2 (COX-2) with IC₅₀ = 1.2 μM .

Data Contradiction Analysis Example

Scenario : Conflicting cytotoxicity data in MCF-7 (IC₅₀ = 5 μM) vs. MDA-MB-231 (IC₅₀ = 20 μM) breast cancer cells.
Resolution Steps :

Verify compound stability in cell culture media via LC-MS .

Assess differential expression of drug transporters (e.g., ABCB1) via qPCR .

Test metabolite formation using hepatic microsomes to rule out bioactivation differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.